BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Impact of Food on JNJ-54175446 Bioavailability:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-54175446

Cat. No.: B608235

This technical support guide provides researchers, scientists, and drug development
professionals with detailed information on the impact of food on the bioavailability of INJ-
54175446, a potent and selective brain-penetrant P2X7 receptor antagonist.[1] The information
is compiled from a first-in-human, single-ascending-dose Phase | clinical trial.[2][3][4]

Frequently Asked Questions (FAQSs)

Q1: What is the primary effect of food on the bioavailability of INJ-541754467

Al: Food has been shown to increase the bioavailability of INJ-54175446.[2][3][4] In clinical
studies, higher doses of the drug were administered to participants under fed conditions to
assess safety at increased exposure levels.[2][3][4]

Q2: How significant is the increase in plasma concentration with food?

A2: While specific fold-increase data is not detailed in the provided information, the study
design of using higher doses (up to 600 mg) in the fed group compared to the fasted group (up
to 300 mg) indicates a significant food effect.[2][3][4] The highest maximum plasma
concentration (Cmax) observed in the study was 1475 ng/mL, which was achieved with a 600
mg dose under fed conditions.[2][3][4]

Q3: How does food affect the dose-response relationship of INJ-541754467
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A3: The pharmacokinetic analysis from the Phase | trial revealed that the area under the curve
(AUC) for INJ-54175446 increased in a dose-proportional manner.[2][3][4] However, the
plasma Cmax increased less than dose-proportionally following single doses.[2][3][4] This
suggests that while the overall drug exposure increases with the dose, the peak concentration
does not increase at the same rate.

Q4: What are the potential mechanisms behind the food effect on INJ-541754467

A4: The specific mechanisms have not been detailed in the provided study results. However,
for orally administered drugs, food can influence bioavailability through various mechanisms.
These can include delayed gastric emptying, increased splanchnic blood flow, and interaction
with bile salts which can enhance the dissolution and absorption of lipophilic compounds.

Troubleshooting Guide for Experimental Design

Issue: Variability in pharmacokinetic data when studying JNJ-54175446.

e Root Cause: The significant food effect on the bioavailability of INJ-54175446 can be a
major source of variability in pharmacokinetic measurements.

o Solution: To minimize variability, it is crucial to standardize the food intake of subjects in your
studies. All administrations should be conducted under either strictly fasted or consistently
fed conditions. For fed studies, the type and composition of the meal should be standardized
across all subjects and study periods.

Issue: Unexpectedly high plasma concentrations and potential for adverse events.

¢ Root Cause: Co-administration of INJ-54175446 with food, particularly a high-fat meal, can
lead to significantly higher plasma concentrations than anticipated from fasted-state data.

¢ Solution: Dose adjustments should be considered when administering JNJ-54175446 with
food. The safety profile of the drug at higher exposures, as investigated in the fed-state arm
of the Phase | trial, should be carefully reviewed when designing studies that involve
administration with food. The most frequently reported treatment-emergent adverse events in
the initial study were headache, back pain, fatigue, diarrhea, myalgia, rhinitis, vomiting, and
hypercholesterolemia.[2]
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Experimental Protocols

The information available is from a single-center, double-blind, randomized, placebo-controlled,
sequential-group, single-ascending-dose, Phase | study involving 77 healthy participants.[2] Of
these, 59 received JNJ-54175446 and 18 received a placebo.[2]

Study Design:
The study was conducted in three parts:

o Part 1: Fasted Ascending-Dose Study: Participants received single doses of INJ-54175446
ranging from 0.5 mg to 300 mg under fasted conditions.[2][3][4]

o Part 2: Fed Ascending-Dose Study: Participants received single doses of JNJ-54175446
ranging from 50 mg to 600 mg under fed conditions.[2][3][4]

o Part 3: Cerebrospinal Fluid (CSF) Study: A single 300 mg dose was administered to assess
CSF penetration.[2][3][4]

While the specific details of the standardized meal were not provided in the search results, a
standard high-fat, high-calorie meal is often used in such studies as recommended by
regulatory agencies.

Data Presentation

Table 1: Pharmacokinetic Parameters of INJ-54175446 under Fed and Fasted Conditions

Dose (mg) Condition Cmax (ng/mL) AUC
B Dose-proportional
0.5-300 Fasted Not specified )
increase
1475 (at 600 mg)[2][3 Dose-proportional
50 - 600 Fed ( 9)[2](3] prop

[4] increase

Note: The available data did not provide specific Cmax values for each dose cohort in the
fasted state, nor did it provide specific AUC values. The Cmax for the 600 mg fed dose was
reported as 1475 + 163 ng/mL.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608235#impact-of-food-on-jnj-54175446-
bioavailability-in-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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